molecular formula C13H12N2O4S B2615819 Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate CAS No. 433701-34-9

Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate

Cat. No.: B2615819
CAS No.: 433701-34-9
M. Wt: 292.31
InChI Key: DLLNLXISNQAKJZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C13H12N2O4S It is a member of the thiophene family, which is known for its aromatic properties and presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate typically involves the reaction of ethyl 2-amino-3-carboxylate with 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the thiophene ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and nitro groups. These interactions can lead to the modulation of biological pathways, resulting in its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate is unique due to the position of the nitro group on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .

Properties

IUPAC Name

ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-2-19-13(16)11-10(7-20-12(11)14)8-4-3-5-9(6-8)15(17)18/h3-7H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLNLXISNQAKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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